Mal-PEG12-acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG12-acid typically involves the reaction of maleimide with polyethylene glycol, followed by the introduction of a carboxylic acid group at the terminal end. The process can be summarized as follows:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenol (TFP) to form an active ester.
Coupling with Maleimide: The activated polyethylene glycol is then reacted with maleimide to form the maleimide-polyethylene glycol intermediate.
Introduction of Carboxylic Acid Group: The terminal hydroxyl group of the polyethylene glycol chain is oxidized to a carboxylic acid group using an oxidizing agent such as Jones reagent or potassium permanganate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The process involves:
Bulk Activation of Polyethylene Glycol: Large quantities of polyethylene glycol are activated using NHS or TFP in a controlled environment.
Large-Scale Coupling with Maleimide: The activated polyethylene glycol is reacted with maleimide in large reactors to ensure complete conversion.
Oxidation to Carboxylic Acid: The terminal hydroxyl groups are oxidized to carboxylic acid groups using industrial oxidizing agents, followed by purification to remove any by-products
Chemical Reactions Analysis
Types of Reactions
Mal-PEG12-acid undergoes several types of chemical reactions, including:
Michael Addition: The maleimide group reacts with thiol groups on proteins or other biomolecules to form stable thioether bonds.
Amide Bond Formation: The carboxylic acid group can react with amines to form amide bonds, often facilitated by carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Common Reagents and Conditions
Michael Addition: Typically performed at a pH of 6.5 to 7.5 to ensure optimal reactivity of the maleimide group with thiols.
Amide Bond Formation: Conducted in the presence of EDC or other carbodiimide coupling agents, often in aqueous or mixed organic-aqueous solvents
Major Products
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Amide Bonds: Formed from the reaction of the carboxylic acid group with amines
Scientific Research Applications
Mal-PEG12-acid has a wide range of applications in scientific research, including:
Bioconjugation: Used to link proteins, peptides, and other biomolecules through stable thioether bonds.
Drug Delivery: Employed in the design of drug delivery systems to improve solubility, stability, and bioavailability of therapeutic agents.
Protein Modification: Utilized in the modification of proteins to enhance their solubility and reduce immunogenicity.
PROTACs: Acts as a linker in proteolysis-targeting chimeras (PROTACs) to facilitate targeted protein degradation
Mechanism of Action
The mechanism of action of Mal-PEG12-acid involves its ability to form covalent bonds with thiol groups on proteins and other biomolecules. The maleimide group undergoes a Michael addition reaction with thiols, resulting in the formation of stable thioether bonds. This covalent attachment can modify the properties of the target biomolecule, such as increasing its solubility or altering its biological activity .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-acid: A shorter polyethylene glycol chain with four ethylene glycol units.
Mal-PEG8-acid: A medium-length polyethylene glycol chain with eight ethylene glycol units.
Mal-PEG-NHS ester: Contains an NHS ester group instead of a carboxylic acid group
Uniqueness
Mal-PEG12-acid is unique due to its longer polyethylene glycol chain, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and bioconjugation .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55NO16/c33-29-1-2-30(34)32(29)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-27-47-25-23-45-21-19-43-17-15-41-13-11-39-9-7-37-5-3-31(35)36/h1-2H,3-28H2,(H,35,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHLQYEWMQTLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55NO16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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